molecular formula C20H20Cl2N4O6 B14631590 Ethanol, 2,2'-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)imino)bis-, diacetate (ester) CAS No. 55619-17-5

Ethanol, 2,2'-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)imino)bis-, diacetate (ester)

Cat. No.: B14631590
CAS No.: 55619-17-5
M. Wt: 483.3 g/mol
InChI Key: FUTQQMRXKBWFIZ-UHFFFAOYSA-N
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Description

Ethanol, 2,2’-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)imino)bis-, diacetate (ester) is an organic compound known for its use as a colorant dye in various industrial applications. This compound is characterized by its complex structure, which includes azo and imino groups, making it a versatile chemical in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2,2’-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)imino)bis-, diacetate (ester) typically involves the reaction of 2,6-dichloro-4-nitroaniline with a diazonium salt, followed by coupling with an aromatic amine. The resulting azo compound is then reacted with ethanol and acetic anhydride to form the diacetate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)imino)bis-, diacetate (ester) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted azo compounds, amino derivatives, and other functionalized aromatic compounds .

Scientific Research Applications

Ethanol, 2,2’-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)imino)bis-, diacetate (ester) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in staining techniques for microscopy and as a marker in biological assays.

    Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used as a dye in textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of Ethanol, 2,2’-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)imino)bis-, diacetate (ester) involves its interaction with molecular targets such as enzymes and receptors. The azo and imino groups play a crucial role in binding to these targets, leading to various biochemical effects. The compound can also undergo metabolic transformations, resulting in active metabolites that exert their effects through different pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethanol, 2,2’-((4-((2,6-dibromo-4-nitrophenyl)azo)phenyl)imino)bis-, diacetate (ester)
  • Ethanol, 2,2’-((4-((2-chloro-4-nitrophenyl)azo)phenyl)imino)bis-, diacetate (ester)

Uniqueness

Ethanol, 2,2’-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)imino)bis-, diacetate (ester) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of dichloro and nitro groups enhances its reactivity and stability compared to similar compounds .

Properties

CAS No.

55619-17-5

Molecular Formula

C20H20Cl2N4O6

Molecular Weight

483.3 g/mol

IUPAC Name

2-[N-(2-acetyloxyethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate

InChI

InChI=1S/C20H20Cl2N4O6/c1-13(27)31-9-7-25(8-10-32-14(2)28)16-5-3-15(4-6-16)23-24-20-18(21)11-17(26(29)30)12-19(20)22/h3-6,11-12H,7-10H2,1-2H3

InChI Key

FUTQQMRXKBWFIZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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